molecular formula C14H16N6O B2620656 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448070-43-6

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2620656
CAS No.: 1448070-43-6
M. Wt: 284.323
InChI Key: JZAPRPOHCSBKRV-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a master regulator of drug metabolism, controlling the expression of key genes involved in the detoxification and elimination of xenobiotics, most notably the cytochrome P450 3A4 (CYP3A4) enzyme . The undesired activation of PXR by drug candidates is a major source of adverse drug-drug interactions and can lead to accelerated drug clearance and treatment failure . This compound belongs to a class of 1H-1,2,3-triazole-4-carboxamides that have been structurally optimized to function as powerful inverse agonists and antagonists of PXR, demonstrating low nanomolar IC50 values in both binding and cellular activity assays . By potently inhibiting PXR, this reagent provides researchers with a critical tool to investigate the pathways of drug metabolism and to mitigate PXR-mediated activation in experimental models, thereby offering a strategic approach to overcoming a key challenge in modern drug development . The imidazo[1,2-a]pyridine moiety is a privileged structure in drug discovery, featured in several therapeutic agents, and its integration into this specific carboxamide framework underscores the compound's relevance in probing new therapeutic strategies .

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-3-19(14(21)12-10-18(2)17-16-12)9-11-8-15-13-6-4-5-7-20(11)13/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAPRPOHCSBKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Differences :

  • Core Heterocycle : Replaces the imidazo[1,2-a]pyridine with a triazolo[4,3-a]pyridine ring.
  • Substituents : Features a 1,2,4-oxadiazole group at position 7 and an indazole-3-carboxamide moiety.
  • Key Functional Groups : The oxadiazole acts as a bioisostere for esters/amides, enhancing metabolic stability compared to triazoles .

Physicochemical Properties :

  • Molecular Weight : Estimated >400 g/mol (based on analogs), higher than the target compound.
  • Solubility : The indazole and oxadiazole may reduce solubility due to increased hydrophobicity.

Pharmacokinetics :

  • Oxadiazole improves resistance to hydrolysis but may interact with hepatic enzymes like CYP450.

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Structural Differences :

  • Core Heterocycle : Pyrazolo[3,4-b]pyridine replaces imidazo-pyridine.
  • Substituents : Phenyl group at position 1 and ethyl/methyl groups on the pyrazole ring.

Physicochemical Properties :

  • Molecular Weight : 374.4 g/mol (exact value provided), lower than the target compound.

N-cyclopropyl-4-{6-(3-fluoro-2-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyridin-3-yl}-2-methylbenzamide

Structural Differences :

  • Shared Core : Retains the imidazo[1,2-a]pyridine core.
  • Substituents: Introduces trifluoropropylamino and fluoro-methoxyphenoxy groups.

Physicochemical Properties :

  • Electron-Withdrawing Groups : Fluorine atoms enhance dipole interactions and metabolic stability.
  • Solubility : Trifluoropropyl group may reduce solubility despite polar carboxamide.

Pharmacokinetics :

  • Fluorination likely extends half-life by slowing oxidative metabolism.

Biological Activity

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N6C_{13}H_{16}N_6 and a molecular weight of 260.31 g/mol. The structure features an imidazo[1,2-a]pyridine moiety connected to a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, a study showed that derivatives of triazole were effective against various bacterial strains including Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the range of 4–32 µg/mL . The incorporation of imidazo[1,2-a]pyridine enhances this activity due to its ability to interact with microbial enzymes.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that similar triazole derivatives exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 1.95 to 4.24 µM . The mechanism involves the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis.

Anti-Tubercular Activity

A series of studies focused on the anti-tubercular activity of related compounds. For example, certain derivatives showed promising results against Mycobacterium tuberculosis with IC50 values between 1.35 and 2.18 µM . These findings suggest that the imidazo[1,2-a]pyridine framework may contribute to the inhibition of mycobacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Molecular Docking Studies : Computational studies have revealed favorable interactions between the compound and target proteins, indicating a strong binding affinity that correlates with observed biological activities .

Study 1: Antimicrobial Evaluation

In a recent study evaluating various triazole derivatives against pathogens, this compound was tested alongside other compounds. Results indicated that it had comparable efficacy to standard antibiotics with lower cytotoxicity towards human cells.

Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties involved treating several cancer cell lines with the compound. The results showed significant inhibition of cell proliferation at low concentrations (IC50 values <5 µM), suggesting potential for development as an anticancer agent.

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